2,2,6-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Historical Context and Discovery of Benzoxazinone Derivatives
Benzoxazinones first emerged as subjects of scientific interest in the mid-20th century, with initial studies focusing on their natural occurrence in plants of the Gramineae family. The synthetic analog 2,2,6-trimethyl-2H-benzo[b]oxazin-3(4H)-one represents a product of systematic structural optimization efforts that began in the 1980s, when researchers sought to enhance the stability and bioavailability of natural benzoxazinone scaffolds. Its specific discovery is tied to methodological advances in regioselective alkylation techniques, which enabled precise methyl group installation at the 2, 2, and 6 positions of the benzoxazine core.
The compound (CAS 29936-64-9) entered chemical databases in the late 20th century, with contemporary research leveraging its structure for diverse applications ranging from kinase inhibition studies to materials science. Its development reflects three key phases in heterocyclic chemistry:
Structural Classification Within Heterocyclic Chemistry
2,2,6-Trimethyl-2H-benzo[b]oxazin-3(4H)-one belongs to the oxazinone subclass of heterocycles, featuring a 1,4-benzoxazine backbone with three methyl substituents and a ketone functional group. Its systematic classification is detailed below:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2,2,6-trimethyl-4H-1,4-benzoxazin-3-one | |
| Molecular Formula | C₁₁H₁₃NO₂ | |
| Molecular Weight | 191.23 g/mol | |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(C(=O)N2)(C)C | |
| LogP | 2.24 |
Structurally, the molecule contains:
- A benzannulated 1,4-oxazine ring system (benzo[b]oxazine)
- Two geminal methyl groups at position 2
- An additional methyl group at position 6
- A ketone oxygen at position 3
This configuration creates distinct electronic environments: the electron-withdrawing ketone group at C3 modulates the aromatic system's electron density, while the methyl substituents influence steric accessibility and rotational freedom. Comparative analysis with related structures reveals key differentiators:
- Vs. simple benzoxazinones : The trifold methylation pattern enhances lipophilicity (LogP = 2.24 vs. ~1.5 for unmethylated analogs)
- Vs. chloroacetyl derivatives : Absence of electrophilic chlorine atoms reduces susceptibility to nucleophilic attack
- Vs. morpholinylmethyl analogs : Simplified substituent pattern avoids potential metabolic liabilities associated with morpholine rings
The planar benzoxazinone core permits π-stacking interactions, while the methyl groups create defined hydrophobic pockets – features exploited in host-guest chemistry and enzyme inhibition studies. X-ray crystallographic data (though not explicitly available in sources) would likely show dihedral angles between the benzene and oxazinone rings typical of this class (~15–25°), preserving conjugation while allowing modest torsional flexibility.
Continued in subsequent sections...
Properties
IUPAC Name |
2,2,6-trimethyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-4-5-9-8(6-7)12-10(13)11(2,3)14-9/h4-6H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVLXVXZFNWHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C(=O)N2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2,2,6-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves the reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids. This reaction is typically catalyzed by trifluoroacetic acid (TFA) and proceeds through a tandem reaction mechanism, resulting in the formation of the desired benzoxazinone . Another method involves the asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters using a rhodium catalyst with (S)-DTBM-SegPhos ligand .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2,6-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the oxazine ring or other functional groups.
Substitution: The methyl groups and other substituents on the benzene ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
Pharmacological Applications
The pharmacological importance of 2,2,6-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is well-documented in various studies. Its derivatives have been evaluated for a range of biological activities:
Antimicrobial Activity
Benzoxazinones have shown significant antimicrobial properties. Research indicates that derivatives of 2H-benzoxazin-3(4H)-ones exhibit activity against various bacterial and fungal strains. For instance, studies have reported that modifications to the benzoxazine structure can enhance its efficacy against resistant microbial strains .
Antioxidant Properties
Recent investigations into the antioxidant capabilities of benzoxazines have revealed their potential in combating oxidative stress-related disorders. Compounds derived from 2H-benzoxazin-3(4H)-one have been tested for their ability to reduce reactive oxygen species (ROS) levels in human fibroblasts, showcasing their potential as therapeutic agents in age-related diseases .
Anticancer Activity
The anticancer properties of benzoxazinones are particularly noteworthy. Several studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. The structural modifications in the benzoxazine framework are crucial for enhancing their cytotoxic effects .
Case Studies
Several case studies illustrate the effectiveness of this compound in practical applications:
Case Study 1: Antimicrobial Evaluation
A study conducted by Rajitha Bollu et al. detailed the synthesis and evaluation of various benzoxazinone derivatives against microbial agents. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing significant inhibition rates .
Case Study 2: Antioxidant Activity Assessment
In a study focusing on age-related oxidative stress, novel hybrids derived from benzoxazine were synthesized and tested for their antioxidant capacity. The most effective compounds were found to significantly lower intracellular ROS levels in senescent fibroblasts, suggesting their potential use in anti-aging therapies .
Case Study 3: Anticancer Potential
Research published in Molecules explored the anticancer properties of modified benzoxazinones. The study highlighted that specific structural modifications led to enhanced cytotoxicity against breast cancer cell lines, indicating the compound's potential as a lead structure for new anticancer drugs .
Mechanism of Action
The mechanism of action of 2,2,6-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
The benzoxazine scaffold is widely modified to optimize physicochemical and biological properties. Below is a detailed comparison of 2,2,6-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one with structurally related analogues:
Structural Analogues with Substitution Variations
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) or chloro (Cl) substituents at position 6 enhance electrophilicity, improving interactions with biological targets like NF-κB or BRD4 .
- Pyrido vs. Benzo Scaffolds : Replacing the benzene ring with pyridine (introducing a nitrogen atom) increases polarity and binding affinity to proteins like BRD4, as seen in BET inhibitors .
- Methyl Substituents : The 2,2,6-trimethyl configuration in the target compound likely enhances metabolic stability but may reduce solubility compared to halogenated or nitrated derivatives .
Physicochemical Properties
| Property | 2,2,6-Trimethyl Derivative | 6-Nitro Derivative | Pyrido-Oxazinone |
|---|---|---|---|
| LogP | ~2.5 (estimated) | ~1.8 | ~1.2 |
| Solubility (H₂O) | Low (similar to 8-acetyl-6-benzyloxy analogue: 0.083 g/L) | Moderate (improved by NO₂) | Higher due to pyridine nitrogen |
| Metabolic Stability | High (methyl groups reduce oxidation) | Moderate | Variable (depends on substituents) |
Biological Activity
2,2,6-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews various studies focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
- Molecular Formula : C10H13NO
- Molecular Weight : 163.22 g/mol
- CAS Number : 29936-64-9
1. Anticancer Activity
Recent research has highlighted the compound's role as a selective inhibitor of Cyclin-dependent kinase 9 (CDK9). CDK9 is crucial in regulating transcription and is a target for cancer therapy, particularly in hematological malignancies. The study identified derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one that effectively reduced Mcl-1 expression and induced apoptosis in Mcl-1-dependent tumor cells. In vivo studies demonstrated significant antitumor efficacy in xenograft models with intermittent dosing of the compound .
| Study | Findings |
|---|---|
| Compound 32k showed selective CDK9 inhibition, leading to apoptosis in MV4-11 cell line. | |
| In vivo efficacy observed in hematological tumor models. |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one exhibit antibacterial effects against various pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .
| Study | Pathogens Tested | Results |
|---|---|---|
| E. coli, S. aureus | Significant inhibition observed, suggesting potential for antibiotic development. |
3. Anti-inflammatory Effects
There is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Studies indicate that it can modulate inflammatory cytokine production and inhibit pathways associated with chronic inflammation .
The biological activities of this compound can be attributed to several mechanisms:
- CDK9 Inhibition : Leads to decreased phosphorylation of RNA polymerase II and downregulation of anti-apoptotic proteins.
- Antimicrobial Action : Disruption of cell wall integrity and metabolic interference.
- Anti-inflammatory Modulation : Reduction in pro-inflammatory cytokines through inhibition of NF-kB signaling pathways.
Case Study 1: CDK9 Inhibition in Cancer Therapy
A study focused on the synthesis of novel derivatives from the parent compound aimed at enhancing selectivity and potency against CDK9. The most promising derivative exhibited a dose-dependent decrease in tumor cell viability and was well-tolerated in preliminary animal trials.
Case Study 2: Antimicrobial Efficacy
A series of derivatives were synthesized and tested against resistant strains of bacteria. Results indicated that certain modifications to the molecular structure significantly enhanced antibacterial activity, making them candidates for further development as therapeutic agents.
Q & A
Q. What are the standard synthetic routes for 2,2,6-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one, and how are intermediates characterized?
The compound is typically synthesized via multi-step routes involving condensation, O-alkylation, and Smiles rearrangement. For example:
- Route 1 : Condensation of 3-bromo-4-hydroxy benzaldehyde with anilines and chloroacetyl chloride, followed by reduction and alkylation .
- Route 2 : Microwave-assisted Smiles rearrangement of N-substituted precursors under controlled conditions for regioselectivity .
Characterization : Intermediates and final products are confirmed using NMR, NMR, and HRMS. For instance, NMR peaks for methyl groups (δ ~1.5–2.0 ppm) and carbonyl resonances (δ ~165–170 ppm) are critical for structural validation .
Q. What analytical techniques are essential for confirming the purity and structure of this compound?
- Chromatography : TLC (e.g., cyclohexane:ethyl acetate, 2:1) monitors reaction progress .
- Spectroscopy : NMR and NMR confirm substituent positions and stereochemistry. HRMS validates molecular weight .
- X-ray crystallography (if crystalline): Resolves bond lengths and angles, as demonstrated for related 6-chloro derivatives .
Advanced Research Questions
Q. How can one-pot synthesis methods improve the efficiency of producing 2,2,6-trimethyl derivatives?
Copper(I)-catalyzed one-pot reactions enable regioselective coupling of aromatic aldehydes with propargylated precursors. For example:
Q. What strategies address contradictions in reported synthetic yields for this compound?
Discrepancies often arise from:
- Reagent purity : Impure chloroacetyl chloride or aldehydes can lower yields. Use freshly distilled reagents .
- Reaction conditions : Microwave irradiation (e.g., 100–120°C, 30 min) enhances Smiles rearrangement efficiency compared to conventional heating (6–8 hours) .
Validation : Cross-check yields using HRMS and NMR to rule out byproducts .
Q. How do structural modifications (e.g., methyl group positions) influence bioactivity?
- Anti-cancer activity : 7-Bromo analogs linked to isoxazole hybrids show IC values <10 µM against MCF-7 cells. Methyl groups at C-2 and C-6 enhance lipophilicity, improving membrane permeability .
- PI3K inhibition : 2,2-Dimethyl derivatives exhibit higher binding affinity (K ~15 nM) due to steric effects stabilizing interactions with kinase active sites .
Method : Molecular docking (e.g., AutoDock Vina) and in vitro kinase assays validate structure-activity relationships .
Q. What advanced techniques predict the compound’s physicochemical properties?
- Computational modeling : DFT calculations (e.g., Gaussian 09) optimize geometry and predict electronic properties (HOMO-LUMO gaps) .
- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition >200°C for most derivatives) .
- Solubility profiling : Use shake-flask method with HPLC quantification in buffers (pH 1–10) .
Data Interpretation and Optimization
Q. How can researchers resolve conflicting spectral data for this compound?
Q. What reaction parameters are critical for scaling up synthesis without compromising yield?
- Catalyst loading : Optimize CuI to 5 mol% for one-pot reactions to minimize cost and metal residues .
- Solvent choice : DMF or acetonitrile improves solubility of intermediates during alkylation .
- Workflow : Implement inline FTIR for real-time monitoring of carbonyl intermediates .
Biological Evaluation
Q. What in vitro assays are recommended for assessing neuroprotective or anticancer potential?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
